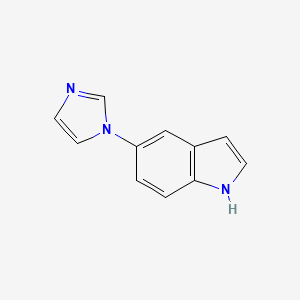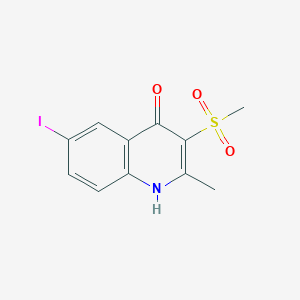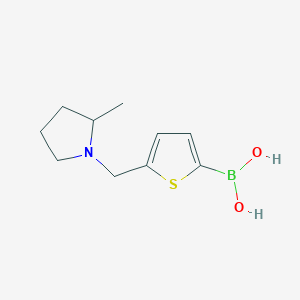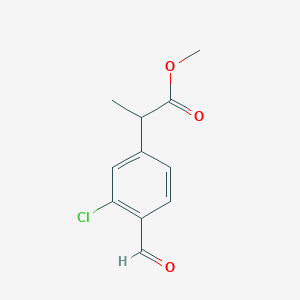
Racemic 1-amino-2-undecanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Racemic 1-amino-2-undecanol is an organic compound with the molecular formula C11H25NO It is a primary aliphatic alcohol with an amino group attached to the second carbon of an undecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Racemic 1-amino-2-undecanol can be synthesized through several methods. One common approach involves the reduction of 1-nitro-2-undecanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 2-undecanone with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of 1-amino-2-undecanol typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Racemic 1-amino-2-undecanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to a halide, which can then undergo further substitution.
Major Products:
Oxidation: 2-Undecanone or 2-undecanal.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Racemic 1-amino-2-undecanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a precursor for the synthesis of bioactive compounds and is used in the study of enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: It is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-amino-2-undecanol involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. It also interacts with enzymes and receptors, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
1-Amino-2-decanol: Similar structure but with a shorter carbon chain.
1-Amino-2-dodecanol: Similar structure but with a longer carbon chain.
2-Amino-1-undecanol: Isomer with the amino group on the first carbon.
Uniqueness: Racemic 1-amino-2-undecanol is unique due to its specific chain length and the position of the amino group, which confer distinct physicochemical properties and biological activities. Its balance of hydrophilic and hydrophobic regions makes it particularly effective in applications requiring amphiphilic molecules.
Properties
Molecular Formula |
C11H25NO |
|---|---|
Molecular Weight |
187.32 g/mol |
IUPAC Name |
1-aminoundecan-2-ol |
InChI |
InChI=1S/C11H25NO/c1-2-3-4-5-6-7-8-9-11(13)10-12/h11,13H,2-10,12H2,1H3 |
InChI Key |
NSEKSRWWQUGVJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B8288390.png)



![tert-butyl N-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B8288413.png)

![3-[2-(3-Hydroxy-propyl)-thiophen-3-yl]-propionitrile](/img/structure/B8288442.png)

